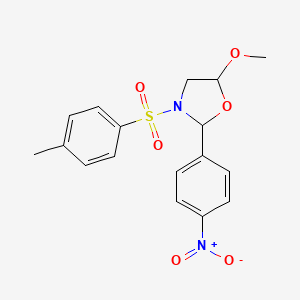
5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring. This particular compound features a methoxy group, a methylbenzene sulfonyl group, and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylbenzene groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound may participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the methoxy or methylbenzene groups.
Reduction: The primary product of reduction would be the corresponding amine derivative.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine may have applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a reagent in specific reactions.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Utilization in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(4-nitrophenyl)-1,3-oxazolidine: Lacks the sulfonyl group.
3-(4-Methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine: Lacks the methoxy group.
5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine: Lacks the nitrophenyl group.
Uniqueness
The presence of all three functional groups (methoxy, methylbenzene sulfonyl, and nitrophenyl) in 5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine makes it unique
Properties
CAS No. |
62642-58-4 |
|---|---|
Molecular Formula |
C17H18N2O6S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-methoxy-3-(4-methylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C17H18N2O6S/c1-12-3-9-15(10-4-12)26(22,23)18-11-16(24-2)25-17(18)13-5-7-14(8-6-13)19(20)21/h3-10,16-17H,11H2,1-2H3 |
InChI Key |
DJKOLCFHPPHROP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC2C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















